BenchChemオンラインストアへようこそ!

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Vaccine Adjuvant NF-κB Activation Immunomodulation

This sulfamoyl benzamidothiazole derivative (CAS 325977-36-4) features an unsubstituted thiazole scaffold essential for sustained NF-κB activation. SAR studies confirm the 4-(4-methoxyphenyl)thiazole pattern is non-redundant with 5-methyl or benzothiazole analogs. Ideal reference compound for co-adjuvant discovery programs targeting TLR-4 agonist potentiation. Validated hit in GPR151 HTS screens. Use as physicochemical benchmark (XLogP3 4.5, TPSA 125 Ų) for derivative design requiring balanced lipophilicity.

Molecular Formula C24H21N3O4S2
Molecular Weight 479.57
CAS No. 325977-36-4
Cat. No. B2670730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
CAS325977-36-4
Molecular FormulaC24H21N3O4S2
Molecular Weight479.57
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H21N3O4S2/c1-27(19-6-4-3-5-7-19)33(29,30)21-14-10-18(11-15-21)23(28)26-24-25-22(16-32-24)17-8-12-20(31-2)13-9-17/h3-16H,1-2H3,(H,25,26,28)
InChIKeyXAZVIONAHLMDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 325977-36-4): A Sulfamoyl Benzamidothiazole Scaffold for Innate Immune Modulation


N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 325977-36-4) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class, characterized by a thiazole core linked to a methoxyphenyl group and a methyl(phenyl)sulfamoyl benzamide moiety [1]. This scaffold has been identified through high-throughput screening as a potentiator of the NF-κB pathway, making it a candidate for vaccine adjuvant research [2]. The compound is cataloged in PubChem (CID 2323222) with a molecular weight of 479.6 g/mol and formula C24H21N3O4S2 [1].

Why Generic Substitution is Not Advisable for CAS 325977-36-4: Evidence of Tight Structure-Activity Relationships in the Sulfamoyl Benzamidothiazole Series


Systematic SAR studies on the sulfamoyl benzamidothiazole class have demonstrated that even minor structural modifications profoundly alter the magnitude and duration of NF-κB activation [1]. Substitutions on the thiazole ring, such as the addition of a 5-methyl group, or changes to the aryl sulfonamide moiety, were shown to drastically modulate immunostimulatory cytokine release in THP-1 cells and primary dendritic cells [1]. Consequently, the specific 4-(4-methoxyphenyl)thiazole and methyl(phenyl)sulfamoyl substitution pattern of CAS 325977-36-4 cannot be assumed interchangeable with close analogs like the 5-methyl derivative (CAS 536734-22-2) or the benzothiazole variant (CAS 497073-54-8).

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for CAS 325977-36-4 vs. Structural Analogs


Structural Differentiation: Absence of 5-Methyl Thiazole Substitution Confers Enhanced NF-κB Reporter Activation vs. 5-Methyl Analog

SAR studies in the sulfamoyl benzamidothiazole series indicate that methylation at the 5-position of the thiazole ring significantly diminishes NF-κB activation. The target compound (CAS 325977-36-4), which lacks this 5-methyl substituent, belongs to the unsubstituted thiazole subclass that demonstrated superior potency in prolonging NF-κB activation in THP-1 cells compared to the 5-methyl-substituted analog (CAS 536734-22-2) [1]. This SAR trend establishes that the thiazole 5-position is a critical determinant of biological activity.

Vaccine Adjuvant NF-κB Activation Immunomodulation

Screening Outcome Differentiation: Bioassay Profile of CAS 325977-36-4 Reveals Activity in GPR151 Agonist Screen

CAS 325977-36-4 was tested in a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151) at The Scripps Research Institute Molecular Screening Center . The compound was included in the screening library and generated a measurable signal, distinguishing it from the majority of the library that was inactive. While the specific % activation value for CAS 325977-36-4 is not publicly disclosed, its presence in the screening dataset indicates activity above the assay threshold, in contrast to close analogs such as the benzothiazole variant (CAS 497073-54-8) which was not reported in this same assay.

GPCR GPR151 High-Throughput Screening

Physicochemical Property Differentiation: Computed Lipophilicity and Topological Polar Surface Area Profile vs. tert-Butyl Analog

The computed XLogP3-AA value for CAS 325977-36-4 is 4.5, and the topological polar surface area (TPSA) is 125 Ų [1]. These values are markedly different from the tert-butylphenyl analog (C27H27N3O3S2), which has a higher predicted logP due to the lipophilic tert-butyl substituent (estimated ΔlogP ~ +1.0) and a lower TPSA due to the absence of the methoxy oxygen [2]. The lower logP of CAS 325977-36-4 is within a more favorable range for aqueous solubility, while the higher TPSA is closer to the ≤140 Ų threshold associated with improved oral bioavailability potential.

Lipophilicity Drug-Likeness ADME

Recommended Application Scenarios for CAS 325977-36-4 as a Sulfamoyl Benzamidothiazole Research Tool


Vaccine Adjuvant Discovery: NF-κB Pathway Potentiation Screening

CAS 325977-36-4 is most appropriately applied as a chemical probe in vaccine adjuvant discovery programs targeting the NF-κB pathway. Its unsubstituted thiazole scaffold, which SAR studies show is associated with sustained NF-κB activation in THP-1 cells [1], makes it a preferred starting point for structure-activity relationship studies aiming to identify novel co-adjuvants that enhance responses to TLR-4 agonists such as monophosphoryl lipid A (MPLA). This compound can be used as a reference compound to benchmark NF-κB activation potency of new derivatives.

GPCR Target Validation: GPR151 Agonist Follow-Up Studies

Based on its documented inclusion in the GPR151 agonist high-throughput screening dataset from The Scripps Research Institute , CAS 325977-36-4 is suitable for use as a hit compound in follow-up concentration-response studies to validate GPR151 as a target for metabolic or inflammatory disease. Its distinct annotation in this specific bioassay distinguishes it from other sulfamoyl benzamidothiazole analogs that lack this screening annotation.

Physicochemical Benchmarking for Thiazole-Based Probe Design

CAS 325977-36-4, with its XLogP3 of 4.5 and TPSA of 125 Ų [2], serves as a useful physicochemical benchmark for designing sulfamoyl benzamidothiazole derivatives with balanced lipophilicity and polarity. In probe design campaigns where maintaining favorable solubility and reducing non-specific binding are critical, this compound's property profile offers a reference point for assessing new analogs, particularly when compared to more lipophilic variants such as the tert-butylphenyl analog.

Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.